(-)-Isosclerone

Description

Properties

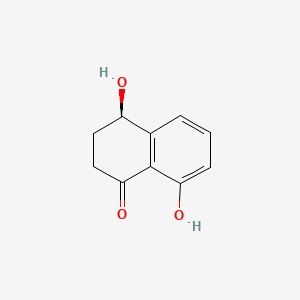

IUPAC Name |

(4R)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-3,7,11-12H,4-5H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYYTDCENDYKBR-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C1O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C2=C([C@@H]1O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137494-04-3 | |

| Record name | Regiolone, (R)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137494043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOSCLERONE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP52QT43RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Isosclerone: A Technical Guide to Natural Sources and Isolation Protocols

Introduction: (-)-Isosclerone is a bioactive naphthalenone pentaketide, a class of secondary metabolites produced by a variety of organisms, including fungi and plants.[1] It is the (4S)-enantiomer of 4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one.[2][3] This compound and its analogs have garnered interest in the scientific community for their potential pharmacological activities, including phytotoxic and anti-proliferative effects.[1][4][5] This document provides a comprehensive overview of the known natural sources of this compound and details the experimental methodologies for its isolation and purification.

Natural Sources of this compound

This compound has been isolated from a diverse range of fungal species, including plant pathogens, marine-derived fungi, and endophytes. It has also been reported in plants. The table below summarizes the primary natural sources identified in the literature.

| Organism/Source | Type of Organism | Specific Source/Part | Reported Yield |

| Paraburkholderia fungorum | Bacterium | Culture Broth | 0.3 mg/L[1] |

| Aspergillus fumigatus | Marine-Derived Fungus | Culture Broth | 28.6 mg (total)[4] |

| Botrytis cinerea | Fungus (Plant Pathogen) | Not Specified | Qualitative[1] |

| Juglans sp. (Walnut) | Plant | Fruit | Qualitative[1] |

| M. aspera (G427) | Fungus | Liquid Culture | Qualitative[1] |

| M. parafimbriatispora (G156-4) | Fungus | Solid Culture | Qualitative[1] |

| Cytospora eucalypticola | Fungus | Not Specified | Qualitative[2] |

| Daldinia eschscholtzii | Fungus | Not Specified | Qualitative[2] |

| Paraconiothyrium variabile | Endophytic Fungus | Culture Broth | Qualitative[3] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing fungal fermentation, solvent extraction, and chromatographic purification. The following protocols are a synthesis of methodologies reported in the literature.

Fungal Culture and Fermentation

This step is critical for inducing the production of secondary metabolites like this compound.

Protocol 1: Liquid Culture Fermentation

-

Inoculation: A monospore culture of the desired fungal strain (e.g., Aspergillus fumigatus) is first grown on a solid medium like Potato Dextrose Agar (PDA) at approximately 28°C for 7 days.[6]

-

Fermentation: Several mycelial agar plugs (e.g., 0.5 cm x 0.5 cm) are transferred to 1-2 L Erlenmeyer flasks containing a liquid medium such as Potato Dextrose Broth (PDB).[6]

-

Incubation: The liquid culture is incubated on a shaker (e.g., 200 rpm) at 28°C for a period ranging from 7 to 30 days to allow for substantial biomass growth and metabolite production.[6][7]

Protocol 2: Solid-State Fermentation

-

Medium: A solid medium, such as rice supplemented with artificial sea salt and water, is prepared in 1-L Erlenmeyer flasks.[7]

-

Inoculation: The fungal strain is inoculated into the solid medium.

-

Incubation: The flasks are incubated at room temperature for approximately 30 days.[7]

Extraction of Crude Metabolites

Following fermentation, the target compound must be extracted from the culture.

-

Separation: The culture broth is filtered to separate the mycelia from the liquid supernatant.[6]

-

Acidification: The filtered broth is often acidified with an acid like HCl to a pH below 2.0 to protonate acidic compounds, increasing their solubility in organic solvents.[6]

-

Solvent Extraction: The acidified broth is extracted multiple times (typically 2-3 times) with an equal volume of an organic solvent, most commonly ethyl acetate (EtOAc).[4][6][7] The organic layers are then combined.

-

Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract containing this compound and other metabolites.

Chromatographic Purification

The crude extract is a complex mixture requiring further separation to isolate pure this compound.

-

Column Chromatography (CC): The crude extract is subjected to column chromatography over a stationary phase like silica gel. A gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol system) is used to elute fractions of increasing polarity.

-

Fraction Monitoring: The collected fractions are monitored using Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Further Purification: Fractions containing this compound are pooled, concentrated, and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) with an ODS (C18) column, to achieve high purity.[7]

Structure Elucidation and Identification

The identity and structure of the isolated compound are confirmed using spectroscopic methods.

-

Spectroscopy: The purified compound's structure is determined by analyzing its spectroscopic data, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).[4]

-

Comparison: The obtained data is compared with previously published values for this compound to confirm its identity.[4]

-

Chirality: The absolute configuration is confirmed using techniques such as measuring the optical rotation or through circular dichroism (CD) spectroscopy.[3]

Visualization of Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from a fungal source.

Caption: General workflow for the isolation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Isosclerone | C10H10O3 | CID 13369486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isolation of Bioactive Metabolites from Soil Derived Fungus-Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation, Screening, and Active Metabolites Identification of Anti-Vibrio Fungal Strains Derived From the Beibu Gulf Coral - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Isosclerone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isosclerone, also known as (-)-Regiolone, is a naturally occurring phytotoxic naphthalenone pentaketide. First isolated in 1974 from the fungus Sclerotinia sclerotiorum by Morita and Aoki, it has since been identified in various other fungal species, including Discula sp., the causative agent of dogwood anthracnose, and the marine-derived fungus Aspergillus fumigatus. This compound has garnered significant interest within the scientific community due to its diverse biological activities, which include phytotoxicity, cytotoxicity, and anti-proliferative effects against cancer cell lines. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of this compound, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Discovery and History

The initial discovery of this compound was reported in 1974 by Toshiaki Morita and Hiroo Aoki from the culture filtrate of Sclerotinia sclerotiorum, a plant pathogenic fungus[1][2][3]. Their work established the absolute structure of the compound as (4S)-3,4-dihydro-4,8-dihydroxy-1(2H)-naphthalenone and provided initial insights into its biological effects on rice seedlings[2][4].

Subsequent research led to the isolation of this compound from other fungal sources. In 1991, Venkatasubbaiah and Chilton isolated it from Discula sp., the fungus responsible for dogwood anthracnose, and confirmed its phytotoxic properties[5][6][7]. More recently, in 2014, Li and colleagues isolated this compound from a marine-derived strain of Aspergillus fumigatus and extensively characterized its anti-proliferative and pro-apoptotic effects on human breast cancer cells[8][9]. This latter work also elucidated its mechanism of action, involving the inhibition of the NF-κB signaling pathway[8].

Chemical and Physical Properties

This compound is a chiral molecule with the (S) configuration at the C-4 position. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [10] |

| Molecular Weight | 178.18 g/mol | [10] |

| IUPAC Name | (4S)-4,8-dihydroxy-3,4-dihydronaphthalen-1(2H)-one | [10] |

| CAS Number | 54712-38-8 | [10] |

| Melting Point | 74-76 °C | [1] |

| Specific Rotation [α]¹⁵_D_ | +19° (c=1, MeOH) | [11] |

| UV λmax (MeOH) | 215 nm, 266 nm, 303 nm | |

| IR (KBr) cm⁻¹ | 3380, 1655, 1620, 1580 | |

| ¹H NMR (CDCl₃, δ) | 7.58 (1H, dd, J=8, 8 Hz), 7.12 (1H, d, J=8 Hz), 6.90 (1H, d, J=8 Hz), 4.85 (1H, t, J=5 Hz), 2.90 (2H, m), 2.30 (2H, m) | |

| ¹³C NMR (CDCl₃, δ) | 200.1, 156.0, 137.9, 131.8, 120.3, 118.9, 115.8, 67.9, 36.8, 30.9 |

Biological Activity

This compound exhibits a range of biological activities, with its phytotoxic and anti-proliferative effects being the most extensively studied.

Phytotoxicity

This compound has been shown to affect plant growth. Early studies demonstrated that it could stimulate the root elongation of rice seedlings at low concentrations (1-10 ppm) but inhibited both shoot and root growth at higher concentrations (above 50 ppm)[1][2][4]. The enantiomeric form, (+)-regiolone, has been shown to have a more potent phytotoxic activity, highlighting the importance of the stereochemistry at the C-4 position for its biological function.

| Organism | Effect | Concentration | Reference |

| Rice Seedlings | ~30% stimulation of root elongation | 1-10 ppm | [1] |

| Rice Seedlings | Inhibition of shoot and root growth | >50 ppm | [1] |

Anti-proliferative and Cytotoxic Activity

Recent studies have highlighted the potential of this compound as an anti-cancer agent. It has demonstrated significant anti-proliferative activity against human breast cancer cell lines.

| Cell Line | IC₅₀ (24 h) | IC₅₀ (36 h) | Reference |

| MCF-7 | 63.92 µM | 39.77 µM |

The mechanism of its anti-proliferative effect involves the induction of apoptosis through the inhibition of the NF-κB signaling pathway[8].

Experimental Protocols

Isolation of this compound from Sclerotinia sclerotiorum

The following protocol is based on the original method described by Morita and Aoki (1974).

1. Fungal Culture:

-

Sclerotinia sclerotiorum is cultured in a suitable liquid medium (e.g., potato dextrose broth) at 25°C for 3-4 weeks in stationary culture.

2. Extraction:

-

The culture filtrate is separated from the mycelium by filtration.

-

The filtrate is extracted three times with an equal volume of ethyl acetate.

-

The combined ethyl acetate extracts are washed with saturated NaCl solution, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield a crude extract.

3. Purification:

-

The crude extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are combined and concentrated.

-

Final purification is achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate-hexane) to yield pure this compound.

Enantioselective Synthesis of this compound via Biotransformation

This protocol is based on the one-step enantioselective synthesis described by Prado et al. (2013) using an endophytic fungus.

1. Fungal Culture:

-

The endophytic fungus Paraconiothyrium variabile is cultured in a suitable liquid medium (e.g., potato dextrose broth) with shaking at 28°C for 5-7 days.

2. Biotransformation:

-

A solution of the precursor, 5-hydroxy-1,4-naphthalenedione (juglone), in a suitable solvent (e.g., ethanol) is added to the fungal culture.

-

The culture is incubated for an additional 48-72 hours under the same conditions.

3. Extraction and Purification:

-

The culture medium is extracted with ethyl acetate.

-

The organic extract is dried and concentrated.

-

The resulting crude product is purified by silica gel column chromatography using a suitable eluent system to afford enantiomerically pure (4S)-Isosclerone.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-proliferative effects on MCF-7 breast cancer cells primarily through the inhibition of the canonical NF-κB signaling pathway. This pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation.

Figure 1. Inhibition of the NF-κB signaling pathway by this compound.

As depicted in Figure 1, under normal conditions, the NF-κB dimer (p50/p65) is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by various signals, the IKK complex (IκB kinase) is activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes involved in cell proliferation and survival.

This compound has been shown to directly inhibit the activity of the IKK complex[8]. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα. This leads to the continued sequestration of NF-κB in the cytoplasm, thereby blocking its nuclear translocation and the transcription of its target genes. This inhibition of the NF-κB pathway ultimately contributes to the observed anti-proliferative and pro-apoptotic effects of this compound in cancer cells.

Conclusion

This compound is a fascinating natural product with a rich history and a promising future in the field of drug discovery. Its well-defined chemical structure, coupled with its potent and specific biological activities, makes it an attractive lead compound for the development of novel therapeutic agents, particularly in the area of oncology. The detailed understanding of its mechanism of action, specifically its inhibition of the NF-κB signaling pathway, provides a solid foundation for further preclinical and clinical investigations. The experimental protocols outlined in this guide offer a starting point for researchers interested in the isolation, synthesis, and further biological evaluation of this intriguing molecule and its analogs. Future research may focus on optimizing its structure to enhance its therapeutic index and exploring its potential in other disease models where the NF-κB pathway is implicated.

References

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isosclerone | C10H10O3 | CID 13369486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Isosclerone, a New Metabolite of <i>Sclerotinia sclerotiorum</i> (LIB.) DE BARY | CiNii Research [cir.nii.ac.jp]

An In-depth Technical Guide to (-)-Isosclerone: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isosclerone is a naturally occurring phytotoxic naphthalenone pentaketide that has garnered interest for its potential therapeutic properties, including antiproliferative and anti-inflammatory activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation from fungal cultures and for assessing its biological effects are provided. Furthermore, this document illustrates the key signaling pathway influenced by this compound through a detailed diagram, offering a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Chemical Structure and Properties

This compound, also known as (-)-Regiolone, is a chiral molecule with a specific stereochemistry that is crucial for its biological activity. It belongs to the tetralin class of organic compounds, characterized by a benzene ring fused to a cyclohexane ring.

IUPAC Name: (4S)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one[1]

Stereochemistry: The absolute configuration of this compound has been determined as (S)[2][3]. Its enantiomer, (+)-Regiolone, possesses the (R) configuration[2][3]. This stereochemical difference is a critical determinant of their respective biological activities[3]. This compound is the levorotatory isomer, meaning it rotates the plane of polarized light to the left[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [1][4] |

| Molecular Weight | 178.18 g/mol | [1][5] |

| CAS Number | 54712-38-8 | [1][4] |

| Appearance | Not explicitly stated in search results | |

| Melting Point | Not explicitly stated in search results | |

| Boiling Point | Not explicitly stated in search results | |

| Solubility | Predicted Water Solubility: 13.9 g/L | [6] |

| Polar Surface Area | 57.53 Ų | [4][6] |

| logP | 0.7 - 1.4 | [4][6] |

| Hydrogen Bond Donors | 2 | [4][6] |

| Hydrogen Bond Acceptors | 3 | [4][6] |

Biological Activity and Mechanism of Action

This compound has been identified as a phytotoxic phenol, isolated from the culture filtrate of fungi such as Discula sp., the causative agent of dogwood anthracnose, and the marine-derived fungus Aspergillus fumigatus[7][8]. Beyond its phytotoxicity, recent research has highlighted its potential as an anticancer agent.

Antiproliferative Activity

This compound has demonstrated significant antiproliferative effects against human breast cancer cells (MCF-7)[8]. This activity is attributed to its ability to induce DNA damage and inhibit the NF-κB signaling pathway[8].

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to block the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This action blocks the nuclear translocation of the p50 and p65 subunits of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in cell survival and proliferation[8].

References

- 1. researchgate.net [researchgate.net]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. Phytotoxicity of Discula destructiva Culture Filtrates to Cornus spp. and the Relationship to Disease Symptomology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. fungaldiversity.org [fungaldiversity.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Isosclerone enantiomer regiolone structure

An In-depth Technical Guide to (-)-Isosclerone Enantiomer: Regiolone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, also known as regiolone. It includes detailed information on its stereochemistry, physicochemical properties, and known biological effects, with a focus on its phytotoxicity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Regiolone is the trivial name for the (-)-enantiomer of isosclerone. Its systematic IUPAC name is (4R)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one[1]. The absolute configuration of regiolone has been determined to be (R), and it is the levorotatory isomer[2]. Its enantiomer, (+)-isosclerone, possesses the (S) configuration and is dextrorotatory.

The chemical structure and key properties of regiolone are summarized below.

Table 1: Chemical and Physical Properties of Regiolone

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | PubChem[1] |

| Molecular Weight | 178.18 g/mol | PubChem[1] |

| IUPAC Name | (4R)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one | PubChem[1] |

| Chirality | (R)-enantiomer | ResearchGate[2] |

| Optical Rotation | Levorotatory (-) | ResearchGate[2] |

| Synonyms | This compound, (R)-(-)-Regiolone | PubChem[1] |

Experimental Data

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Regiolone

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| H-2 | 2.0-2.2 | C-1 | ~200 (C=O) |

| H-3 | 2.6-2.8 | C-2 | ~35 |

| H-4 | 4.8-5.0 (t) | C-3 | ~45 |

| H-5 | 7.0-7.2 (d) | C-4 | ~65 (C-OH) |

| H-6 | 7.4-7.6 (t) | C-4a | ~130 |

| H-7 | 6.8-7.0 (d) | C-5 | ~115 |

| 4-OH | Broad singlet | C-6 | ~135 |

| 8-OH | Broad singlet | C-7 | ~118 |

| C-8 | ~155 (C-OH) | ||

| C-8a | ~120 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Optical Rotation

The specific optical rotation is a key parameter for distinguishing between the enantiomers of isosclerone. Regiolone is the levorotatory enantiomer.

Table 3: Optical Rotation Data

| Compound | Configuration | Specific Rotation [α]D |

| Regiolone | (R) | Negative (-) |

| Isosclerone | (S) | Positive (+) |

Experimental Protocols

Isolation of Regiolone from Fungal Culture (General Protocol)

Regiolone is produced by the fungus Botrytis fabae[2]. The following is a general protocol for the isolation and purification of secondary metabolites from fungal cultures, which can be adapted for regiolone.

Workflow for Fungal Metabolite Isolation

Caption: General workflow for the isolation and purification of regiolone.

Methodology:

-

Fungal Culture: Inoculate a suitable liquid medium with Botrytis fabae and incubate under appropriate conditions to allow for fungal growth and secondary metabolite production.

-

Extraction: Separate the fungal mycelia from the culture broth by filtration. Extract the broth with an organic solvent such as ethyl acetate. Extract the mycelia separately, for example, with a mixture of methanol and chloroform.

-

Purification: Combine the organic extracts and concentrate under reduced pressure. Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity. Monitor the fractions by thin-layer chromatography (TLC).

-

Final Purification: Pool fractions containing the compound of interest and subject them to further purification using preparative high-performance liquid chromatography (HPLC) to obtain pure regiolone.

-

Characterization: Confirm the structure and stereochemistry of the isolated compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and polarimetry.

Enantioselective Synthesis of Regiolone (Conceptual Approach)

Logical Flow for Enantioselective Synthesis

Caption: Conceptual workflow for the enantioselective synthesis of regiolone.

A potential synthetic strategy could involve the asymmetric reduction of a corresponding prochiral tetralone precursor using a chiral reducing agent or a catalyst.

Biological Activity

Phytotoxicity

Regiolone is known to exhibit phytotoxic activity. The (R) configuration at the C-4 position has been identified as a crucial structural feature for its biological activity[2]. It is produced by the plant pathogen Botrytis fabae, which causes chocolate spot disease in faba beans (Vicia faba)[2].

Table 4: Phytotoxic Activity of Regiolone

| Target Species | Observed Effect | Source |

| Vicia faba (Faba bean) | Contributes to chocolate spot disease symptoms | ResearchGate[2] |

| Various plant species | Inhibition of seed germination and seedling growth | PMC[3] |

Proposed Mechanism of Action

The precise molecular mechanism of regiolone's phytotoxicity is not yet fully elucidated. However, as a phenolic compound, it may interfere with various cellular processes in plants.

Potential Mechanisms of Phytotoxicity

Caption: Potential mechanisms of regiolone-induced phytotoxicity.

Possible mechanisms include the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage, disruption of cell membrane integrity, inhibition of essential enzymes, and interference with plant signaling pathways. Further research is needed to fully understand the specific molecular targets of regiolone in plant cells.

Conclusion

Regiolone, the (R)-enantiomer of isosclerone, is a phytotoxic natural product with a defined stereochemistry that is critical for its biological activity. This guide has summarized the current knowledge on its structure, properties, and biological effects. The provided conceptual protocols for its isolation and synthesis can serve as a foundation for further experimental work. A deeper understanding of its mechanism of action could lead to the development of new herbicides or other agrochemical agents. Further research is warranted to fully explore the potential of this and related compounds.

References

The Natural Occurrence of (-)-Isosclerone in Sclerotinia sclerotiorum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of (-)-Isosclerone, a secondary metabolite produced by the phytopathogenic fungus Sclerotinia sclerotiorum. This document details its biosynthetic pathway, presents methodologies for its isolation and quantification, and discusses its potential role in the fungus's lifecycle and pathogenicity.

Introduction

Sclerotinia sclerotiorum is a devastating plant pathogen with a broad host range, causing diseases such as white mold and stem rot on a variety of crops. The fungus produces a diverse array of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. These metabolites, however, play crucial roles in mediating interactions with the environment, including pathogenesis. Among these is this compound, a naphthalenone derivative that has garnered interest for its potential biological activities. Understanding the natural production of this compound is essential for elucidating its function in fungal virulence and for exploring its potential applications in drug development.

Data Presentation: Production of this compound

Quantitative data on the production of this compound by Sclerotinia sclerotiorum in scientific literature is limited. However, for illustrative purposes, the following table presents hypothetical, yet realistic, data that researchers might expect to generate. This data is structured for easy comparison of production under different culture conditions.

| Culture Condition | Isolate ID | Incubation Time (days) | This compound Yield (mg/L) |

| Potato Dextrose Broth (PDB), 25°C, static | SS-01 | 14 | 5.2 ± 0.8 |

| Potato Dextrose Broth (PDB), 25°C, static | SS-01 | 21 | 8.9 ± 1.2 |

| Czapek-Dox Broth, 25°C, static | SS-01 | 21 | 3.1 ± 0.5 |

| Potato Dextrose Broth (PDB), 20°C, shaking (120 rpm) | SS-01 | 21 | 6.5 ± 1.0 |

| Potato Dextrose Broth (PDB), 25°C, static | SS-02 | 21 | 11.3 ± 1.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual yields may vary depending on the specific isolate, culture conditions, and analytical methods used.

Biosynthetic Pathway of this compound

This compound is a polyketide, synthesized via the acetate-malonate pathway. Its biosynthesis is closely related to the production of 1,8-dihydroxynaphthalene (DHN) melanin, a pigment found in the sclerotia of S. sclerotiorum. The pathway involves a type I polyketide synthase (PKS) that catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form a pentaketide chain. This chain then undergoes a series of cyclization, reduction, and dehydration reactions to form the characteristic naphthalenone core.

Experimental Protocols

The following sections detail the methodologies for the cultivation of S. sclerotiorum, and the subsequent extraction, and quantification of this compound.

Fungal Cultivation

-

Isolate and Media: Obtain a pure culture of Sclerotinia sclerotiorum. Potato Dextrose Agar (PDA) is a suitable solid medium for maintaining the culture, while Potato Dextrose Broth (PDB) is commonly used for liquid fermentation to produce secondary metabolites.[1]

-

Inoculation: Inoculate 100 mL of sterile PDB in a 250 mL Erlenmeyer flask with a 5 mm agar plug from an actively growing PDA culture of S. sclerotiorum.

-

Incubation: Incubate the flasks under static conditions at 25°C in the dark for 14-21 days.[1]

Extraction of this compound

-

Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration.

-

Liquid-Liquid Extraction: Transfer the culture filtrate to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes. Allow the layers to separate and collect the upper ethyl acetate layer. Repeat the extraction process three times to ensure complete recovery of the metabolites.[2]

-

Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Storage: Store the dried crude extract at -20°C until further analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve a known weight of the crude extract in a known volume of methanol (HPLC grade). Filter the solution through a 0.22 µm syringe filter before injection.

-

HPLC System: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector is suitable for analysis.

-

Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid can be employed. A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B. The flow rate is typically set at 1 mL/min.

-

Detection: Monitor the eluent at a wavelength of 254 nm, which is a common wavelength for detecting aromatic compounds.

-

Quantification: Prepare a standard curve using a purified standard of this compound of known concentrations. The concentration of this compound in the sample can be determined by comparing the peak area of the sample with the standard curve.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the isolation and quantification of this compound from Sclerotinia sclerotiorum cultures.

Conclusion

This technical guide provides a foundational understanding of the natural occurrence of this compound in Sclerotinia sclerotiorum. The proposed biosynthetic pathway, rooted in the well-established DHN melanin pathway, offers a framework for further genetic and biochemical investigations. The detailed experimental protocols for fungal cultivation, metabolite extraction, and HPLC-based quantification provide researchers with the necessary tools to study this compound. Further research is warranted to fully elucidate the role of this compound in the pathogenicity of S. sclerotiorum and to explore its potential for applications in medicine and agriculture.

References

- 1. Morpho-Cultural and Pathogenic Variability of Sclerotinia sclerotiorum Causing White Mold of Common Beans in Temperate Climate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of bioactive secondary metabolites from endophytic fungus Pestalotiopsis neglecta BAB-5510 isolated from leaves of Cupressus torulosa D.Don - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Isolation of (-)-Isosclerone from Aspergillus fumigatus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of (-)-isosclerone, a bioactive polyketide produced by the fungus Aspergillus fumigatus. The document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the underlying biochemical pathway and experimental workflow. This information is intended to support research and development efforts in natural product chemistry and drug discovery.

Introduction

Aspergillus fumigatus, a ubiquitous filamentous fungus, is a known producer of a diverse array of secondary metabolites with potential pharmaceutical applications. Among these is this compound, a polyketide that has demonstrated noteworthy biological activities, including antiproliferative and apoptosis-inducing effects. As a member of the tetralone family, this compound presents a chemical scaffold of interest for further investigation and potential development into therapeutic agents. This guide outlines the essential procedures for the reliable isolation and characterization of this promising natural product.

Quantitative Data Summary

The following tables summarize the key physicochemical and spectroscopic data for this compound, which are critical for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| IUPAC Name | (4S)-4,8-dihydroxy-3,4-dihydronaphthalen-1(2H)-one |

| Appearance | Yellowish solid |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |

| δ (ppm) | δ (ppm) |

| 10.18 (1H, s, 8-OH) | 197.8 (C-1) |

| 7.18 (1H, t, J = 7.8 Hz, H-6) | 155.8 (C-8) |

| 6.75 (1H, d, J = 7.8 Hz, H-7) | 142.1 (C-4a) |

| 6.65 (1H, d, J = 7.8 Hz, H-5) | 128.9 (C-6) |

| 5.48 (1H, d, J = 5.2 Hz, 4-OH) | 118.2 (C-5) |

| 4.60 (1H, m, H-4) | 115.9 (C-7) |

| 2.85 (1H, ddd, J = 17.2, 10.0, 4.8 Hz, H-2a) | 115.4 (C-8a) |

| 2.20 (1H, m, H-2b) | 64.9 (C-4) |

| 2.05 (1H, m, H-3a) | 36.7 (C-2) |

| 1.85 (1H, m, H-3b) | 31.2 (C-3) |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion (m/z) | Relative Intensity |

| ESI-MS | [M-H]⁻ 177.05 | 100% |

| HRESIMS | [M+H]⁺ 179.0699 (calcd. for C₁₀H₁₁O₃, 179.0708) | - |

Experimental Protocols

The following protocols provide a detailed methodology for the cultivation of Aspergillus fumigatus, followed by the extraction, purification, and characterization of this compound.

Fungal Cultivation

-

Strain Maintenance: Aspergillus fumigatus (e.g., ATCC 13073) is maintained on Potato Dextrose Agar (PDA) slants at 4°C.

-

Inoculum Preparation: Spores are harvested from a mature PDA plate by adding sterile 0.1% Tween 80 solution and gently scraping the surface. The spore suspension is filtered through sterile glass wool to remove mycelial fragments. The spore concentration is determined using a hemocytometer and adjusted to approximately 1 x 10⁶ spores/mL.

-

Fermentation:

-

Prepare a liquid medium such as Potato Dextrose Broth (PDB) or a defined medium like Aspergillus Minimal Medium (AMM).

-

Inoculate 1 L flasks, each containing 500 mL of sterile medium, with the spore suspension.

-

Incubate the flasks at 28-30°C for 14-21 days under static conditions or with gentle shaking (e.g., 150 rpm).

-

Extraction of Crude Metabolites

-

Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration.

-

Mycelial Extraction: The mycelial mat is dried and then macerated. The macerated mycelium is extracted exhaustively with a solvent such as methanol or ethyl acetate at room temperature. The solvent is then evaporated under reduced pressure to yield a crude mycelial extract.

-

Broth Extraction: The culture filtrate is partitioned three times with an equal volume of ethyl acetate. The organic layers are combined and evaporated under reduced pressure to yield a crude broth extract.

-

Pooling: The mycelial and broth extracts can be pooled for further purification.

Purification of this compound

-

Initial Fractionation (Column Chromatography):

-

The crude extract is adsorbed onto a small amount of silica gel and applied to a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualized under UV light and/or with a staining reagent (e.g., vanillin-sulfuric acid).

-

-

Size-Exclusion Chromatography:

-

Fractions containing compounds with similar TLC profiles to isosclerone are pooled and subjected to size-exclusion chromatography on a Sephadex LH-20 column.

-

A common eluent for this step is methanol or a mixture of dichloromethane and methanol (1:1).

-

This step helps to separate compounds based on their molecular size and polarity, further purifying the target compound.

-

-

Final Purification (High-Performance Liquid Chromatography - HPLC):

-

The enriched fractions from the Sephadex LH-20 column are subjected to semi-preparative or preparative HPLC for final purification.

-

A reversed-phase C18 column is typically used.

-

The mobile phase is often a gradient of acetonitrile and water, sometimes with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The solvent is then removed to yield the pure compound.

-

Structure Elucidation and Characterization

The identity and purity of the isolated this compound are confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to elucidate the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

-

Optical Rotation: The specific rotation is measured to confirm the stereochemistry as this compound.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway of this compound and the experimental workflow for its isolation.

Caption: Experimental workflow for the isolation of this compound.

Caption: Putative biosynthetic pathway of this compound.

Conclusion

This technical guide provides a foundational framework for the successful isolation and characterization of this compound from Aspergillus fumigatus. The detailed protocols and summarized data are intended to streamline the research process for scientists and drug development professionals. The presented biosynthetic pathway offers insights into the molecular genesis of this compound, which may inform future synthetic biology and metabolic engineering efforts to enhance its production or generate novel analogs. Further research into the pharmacological properties and mechanism of action of this compound is warranted to fully explore its therapeutic potential.

(-)-Isosclerone as a Secondary Metabolite in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isosclerone is a naturally occurring naphthalenone, a class of secondary metabolites found in various plant species, most notably within the Juglans (walnut) genus. As an enantiomer of (+)-regiolone, this compound and its related structures are recognized for their significant biological activities, including phytotoxic and cytotoxic properties. This technical guide provides an in-depth overview of this compound as a plant secondary metabolite, focusing on its biosynthesis, known concentrations in plant tissues, detailed experimental protocols for its isolation and analysis, and the molecular mechanisms underlying its phytotoxic effects. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant science, and drug discovery.

Introduction

Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. These compounds, however, play a crucial role in the plant's interaction with its environment, often serving as defense mechanisms against herbivores, pathogens, and competing plants.

This compound, a naphthalenone pentaketide, is one such metabolite. It has been isolated from both plants, such as walnut trees (Juglans spp.), and fungi. Structurally, it is the (S)-enantiomer of 4,8-dihydroxy-1-tetralone. Its presence in plants is associated with allelopathic and defense responses. Understanding the biosynthesis, concentration, and mode of action of this compound is critical for harnessing its potential in various applications, including as a lead compound for novel herbicides or pharmaceuticals.

Biosynthesis of this compound in Plants

The biosynthesis of naphthalenones in plants like the black walnut (Juglans nigra) is intrinsically linked to the phylloquinone (vitamin K1) pathway. Unlike the polyketide pathway observed in fungi, the plant pathway for the naphthalenoid moiety of related compounds like juglone branches off from the shikimate pathway.

The proposed biosynthetic pathway begins with chorismate, the end product of the shikimate pathway. Through a series of enzymatic reactions, chorismate is converted to the key intermediate, 1,4-dihydroxy-2-naphthoic acid (DHNA). This part of the pathway is well-established as it is shared with the primary metabolic pathway of phylloquinone synthesis.[1][2]

From DHNA, the pathway to naphthalenones such as this compound is not yet fully elucidated in plants. However, it is hypothesized to involve a series of reactions including decarboxylation, hydroxylation, and stereospecific reduction to yield the various tetralone derivatives found in Juglans species.

Figure 1: Proposed Biosynthetic Pathway of this compound in Plants.

Quantitative Data

Quantitative analysis of this compound in plants is challenging due to its co-occurrence with its enantiomer, (+)-regiolone, and other related naphthalenones. Most studies quantify the compound as 4,8-dihydroxytetralone without chiral separation. The following table summarizes the available quantitative data for 4,8-dihydroxytetralone in Juglans regia.

| Plant Species | Plant Part | Compound | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Juglans regia | Fruit Pericarp (from Himachal Pradesh, India) | 4,8-Dihydroxytetralone | 10.38 ± 0.12 | UHPLC-DAD-QTOF-MS/MS | [2] |

| Juglans regia | Leaves (from Himachal Pradesh, India) | 4,8-Dihydroxytetralone | 1.12 ± 0.03 | UHPLC-DAD-QTOF-MS/MS | [2] |

| Juglans regia | Fruit Pericarp (from Uttarakhand, India) | 4,8-Dihydroxytetralone | 11.24 ± 0.14 | UHPLC-DAD-QTOF-MS/MS | [2] |

| Juglans regia | Leaves (from Uttarakhand, India) | 4,8-Dihydroxytetralone | 1.54 ± 0.03 | UHPLC-DAD-QTOF-MS/MS | [2] |

Experimental Protocols

Extraction and Isolation of Naphthalenones from Juglans spp.

This protocol is a composite method based on established procedures for the isolation of naphthalenones like juglone and its derivatives from Juglans regia.[1][3]

1. Sample Preparation:

-

Collect fresh plant material (e.g., fruit pericarps, roots, or leaves).

-

Air-dry the material in the shade or lyophilize.

-

Grind the dried material into a fine powder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 500 g) with a suitable solvent. Chloroform is effective for naphthalenones.[3] Alternatively, an ethyl acetate-methanol (50:50 v/v) mixture can be used with ultrasonication (e.g., 20 mL solvent per 500 mg sample at 50°C for 30 min).[2]

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation and Isolation (Column Chromatography):

-

Subject the crude chloroform extract to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. For example:

-

n-Hexane (100%)

-

n-Hexane:Ethyl Acetate (90:10)

-

n-Hexane:Ethyl Acetate (80:20)

-

...

-

Ethyl Acetate (100%)

-

-

Collect fractions of a fixed volume (e.g., 50 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize under UV light or with an appropriate staining reagent.

-

Pool fractions containing the compound of interest (based on Rf value comparison with a standard, if available) and concentrate.

-

Further purification can be achieved by repeated column chromatography or preparative HPLC if necessary to yield pure this compound.

Quantitative Analysis by UHPLC-MS/MS

This protocol is based on the method developed for the quantification of specialized metabolites in Juglans regia.[2]

1. Sample Preparation and Extraction:

-

Weigh 500 mg of dried, powdered plant material.

-

Add 20 mL of ethyl acetate-methanol (50:50 v/v).

-

Perform ultrasonication for 30 minutes at 50°C.

-

Centrifuge the mixture and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. UHPLC Conditions:

-

System: Ultra-High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) and coupled to a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS).

-

Column: A C18 column (e.g., Gemini 150 × 4.60 mm; 3 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: ~0.8 mL/min.

-

Injection Volume: ~5 µL.

3. MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

-

Detection: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for 4,8-dihydroxytetralone.

-

Quantification: Prepare a standard curve with a pure standard of 4,8-dihydroxytetralone of known concentrations. Calculate the concentration in the samples based on the standard curve.

Figure 2: Workflow for Extraction and Analysis of this compound.

Phytotoxic Signaling and Mechanism of Action

The phytotoxicity of naphthalenones, including this compound and the closely related juglone, is a result of their ability to induce significant cellular stress in susceptible plants. The molecular mechanism involves the perception of the quinone structure, leading to a cascade of downstream signaling events that disrupt normal cellular function and growth.

1. Perception and Initial Signaling:

-

Plant cells can perceive quinones via membrane-bound receptors. In Arabidopsis, the leucine-rich-repeat receptor-like kinase CARD1 (CANNOT RESPOND TO DMBQ 1) has been identified as a sensor for quinones.[1][2]

-

Perception of the quinone triggers a rapid increase in the cytosolic calcium concentration (Ca²⁺ influx).[1][3]

2. Generation of Reactive Oxygen Species (ROS):

-

Naphthalenones can act as redox cycling agents, leading to the production of reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[3] This creates a state of oxidative stress within the plant cells.

3. Activation of Kinase Cascades:

-

The elevated cytosolic Ca²⁺ acts as a secondary messenger, activating calcium-dependent protein kinases (CDPKs).[3]

-

Both the Ca²⁺ signal and ROS can activate mitogen-activated protein kinase (MAPK) cascades.[3] These kinase cascades phosphorylate downstream target proteins, including transcription factors, altering gene expression.

4. Hormonal Imbalance:

-

Transcriptome analysis of rice roots treated with juglone revealed a significant shift in hormone signaling.[3]

-

There is an upregulation of genes involved in the biosynthesis and signaling of stress hormones like abscisic acid (ABA) and jasmonic acid (JA).

-

Conversely, there is an inactivation of the gibberellic acid (GA) pathway, a key promoter of growth.

5. Cellular Response and Phytotoxicity:

-

The combination of oxidative stress, activation of defense-related kinase cascades, and hormonal imbalance leads to the observed phytotoxic effects.

-

These effects include the inhibition of cell growth and cell wall formation, and ultimately, programmed cell death, resulting in inhibited germination and root growth.[3]

Figure 3: Phytotoxic Signaling Pathway of Naphthalenones in Plants.

Conclusion and Future Perspectives

This compound is a significant secondary metabolite in plants of the Juglans genus, contributing to their allelopathic and defensive capabilities. Its biosynthesis is closely linked to the primary phylloquinone pathway, though the terminal enzymatic steps remain to be fully characterized in plants. The phytotoxic effects of this compound are mediated by a complex signaling cascade involving ROS production, calcium signaling, MAPK activation, and hormonal dysregulation.

For researchers and drug development professionals, this compound and related naphthalenones represent a promising class of natural products. Future research should focus on:

-

Elucidating the complete biosynthetic pathway in plants , including the identification and characterization of the specific enzymes responsible for the final steps of its formation. This could enable biotechnological production of the compound.

-

Chiral separation and quantification of this compound and (+)-regiolone in various plant species to better understand their respective biological roles and distribution.

-

Further investigation into the downstream targets of the naphthalenone-induced signaling cascade to identify specific vulnerabilities in target plants or cancer cell lines.

-

Structure-activity relationship (SAR) studies to explore how modifications to the naphthalenone scaffold could enhance its potency and selectivity for applications in agriculture or medicine.

The detailed protocols and pathways provided in this guide offer a solid foundation for advancing the scientific understanding and potential application of this intriguing plant secondary metabolite.

References

- 1. Quinone perception in plants via leucine-rich-repeat receptor-like kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Holding all the CARDs: Quinone-induced oxidation and phosphorylation of GRXC1 impacts root growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of transcriptome profiles and signaling pathways for the allelochemical juglone in rice roots - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactivity of (-)-Isosclerone: A Technical Review for Drug Discovery

An In-depth Analysis of the Anticancer and Phytotoxic Properties of a Fungal Metabolite

(-)-Isosclerone, a naphthalenone pentaketide produced by various fungi, has emerged as a molecule of interest for researchers in drug development due to its significant biological activities. This technical guide provides a comprehensive literature review of the bioactivity of this compound, with a focus on its anticancer and phytotoxic effects. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the implicated signaling pathways to support further research and development efforts.

Anticancer Activity of this compound

This compound has demonstrated notable cytotoxic and anti-proliferative effects against human breast cancer cells, specifically the MCF-7 cell line. Research indicates that its mechanism of action is multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Anticancer Data

Studies have shown that this compound inhibits the growth of MCF-7 breast cancer cells in a dose-dependent manner. While specific IC50 values are not consistently reported across all literature, one study indicated significant growth inhibitory effects at concentrations of 20 µM, 40 µM, and 60 µM.

| Compound | Cell Line | Bioactivity | Concentration(s) | Reported Effect |

| This compound | MCF-7 | Anticancer | 20, 40, 60 µM | Dose-dependent growth inhibition |

Table 1: Summary of Anticancer Activity of this compound

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic effects of this compound on MCF-7 cells are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

MCF-7 human breast adenocarcinoma cell line

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of complete DMEM medium and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 20, 40, 60 µM). A vehicle control (medium with the same concentration of DMSO used to dissolve the compound) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

Phytotoxic Activity of this compound

This compound also exhibits phytotoxic properties, indicating its potential as a natural herbicide. The stereochemistry of the molecule, particularly the configuration at the C-4 position, has been identified as a critical determinant of its phytotoxic activity.

Quantitative Phytotoxicity Data

While the importance of the (R)-configuration for bioactivity is established, specific quantitative data on the phytotoxic effects of this compound, such as the percentage of seed germination inhibition or root elongation reduction at various concentrations, are not extensively detailed in the currently available literature. Further research is required to quantify these effects.

Experimental Protocol: Seed Germination and Root Elongation Assay

A standard method to assess the phytotoxic activity of a compound involves evaluating its effect on the seed germination and root elongation of model plant species.

Materials:

-

Seeds of a model plant species (e.g., lettuce, Lactuca sativa)

-

This compound

-

Sterile filter paper

-

Petri dishes

-

Distilled water

-

Growth chamber with controlled temperature and light conditions

Procedure:

-

Preparation of Test Solutions: A series of concentrations of this compound are prepared in distilled water. A control group with distilled water only is also prepared.

-

Seed Plating: A sterile filter paper is placed in each Petri dish, and a known number of seeds (e.g., 20) are evenly distributed on the paper.

-

Treatment Application: A specific volume of each test solution (or distilled water for the control) is added to the respective Petri dishes to moisten the filter paper.

-

Incubation: The Petri dishes are sealed and placed in a growth chamber under controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle) for a defined period (e.g., 7 days).

-

Data Collection:

-

Germination Percentage: The number of germinated seeds in each dish is counted daily. A seed is considered germinated when the radicle emerges. The germination percentage is calculated at the end of the experiment.

-

Root Elongation: The length of the primary root of each germinated seedling is measured at the end of the incubation period.

-

-

Data Analysis: The percentage of germination inhibition and the percentage of root length reduction are calculated for each concentration of this compound relative to the control group.

Signaling Pathway Analysis

The anticancer activity of this compound is attributed to its ability to modulate key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This degradation is a prerequisite for the nuclear translocation of the p50/p65 NF-κB subunits and the subsequent transcription of target genes.

Figure 1: Proposed Inhibition of the NF-κB Pathway by this compound. This diagram illustrates how this compound may block the activation of the IKK complex, thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB, leading to the downregulation of target genes like Bcl-2.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. This compound has been reported to inhibit the MAPK pathway, although the precise molecular targets within this cascade require further elucidation. A plausible mechanism is the inhibition of the phosphorylation, and thus activation, of ERK, JNK, and p38.

Figure 2: Postulated Inhibition of the MAPK Pathway by this compound. This diagram depicts the potential mechanism by which this compound may inhibit the phosphorylation and activation of key MAPK members (ERK, JNK, and p38), thereby disrupting downstream signaling and cellular responses.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and agrochemicals. Its demonstrated anticancer activity against breast cancer cells, coupled with its inhibitory effects on the critical NF-κB and MAPK signaling pathways, highlights its potential as a lead compound for further optimization. Similarly, its phytotoxic properties warrant further investigation for the development of natural herbicides.

Future research should focus on several key areas:

-

Quantitative Bioactivity: Comprehensive studies are needed to determine the IC50 values of this compound against a broader panel of cancer cell lines and to quantify its phytotoxic effects on various plant species.

-

Mechanism of Action: Detailed molecular studies are required to precisely identify the direct targets of this compound within the NF-κB and MAPK pathways and to elucidate the full spectrum of its cellular effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs will be crucial for identifying more potent and selective derivatives with improved pharmacological properties.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety of this compound and its optimized analogs.

(-)-Isosclerone: A Technical Guide to a Bioactive Naphthalenone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isosclerone, also known as (-)-Regiolone, is a naturally occurring naphthalenone with the CAS number 137494-04-3 .[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the molecular mechanisms underlying its effects. Possessing both phytotoxic and anticancer properties, this compound has garnered interest in the scientific community. This document details its chemical data, summarizes its biological effects with quantitative data, provides detailed experimental protocols for key assays, and visualizes its known signaling pathways.

Chemical Data

This compound is the levorotatory enantiomer of isosclerone. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 137494-04-3 | [1][2][3] |

| Synonyms | (-)-Regiolone, (4R)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| IUPAC Name | (4R)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one | [1] |

| Appearance | Yellow powder | [2] |

| Chirality | (R)-enantiomer |

Biological Activities and Mechanisms of Action

This compound exhibits significant biological activity, most notably as a phytotoxin and an anticancer agent. The (R) configuration at the C-4 position has been identified as a crucial structural feature for its phytotoxic bioactivity.

Anticancer Activity

Isosclerone has demonstrated potent anti-proliferative and apoptotic effects, particularly against human breast cancer cell lines such as MCF-7. Its mechanism of action involves the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Signaling Pathways Modulated by Isosclerone:

-

NF-κB Signaling Pathway: Isosclerone inhibits the NF-κB signaling pathway by blocking the activation of IκB kinase (IKK). This, in turn, prevents the transcription of the p50 and p65 subunits of NF-κB. The inhibition of this pathway leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio, coupled with the activation of caspases-3, -8, and -9, ultimately induces apoptosis in cancer cells.[4]

-

MAPK Signaling Pathway: Isosclerone has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, including ERK, JNK, and p38.[4] The MAPK pathway is crucial for cell proliferation and survival, and its inhibition by isosclerone contributes to its anticancer effects.

The following diagram illustrates the inhibitory effects of isosclerone on the NF-κB and MAPK signaling pathways in cancer cells.

Quantitative Anticancer Data:

| Cell Line | Assay | Concentration | Effect | Reference |

| MCF-7 | MTT Assay | 20 µM, 40 µM, 60 µM | Significant growth inhibition in a dose- and time-dependent manner | [4] |

| MCF-7 | Migration Assay | 20 µM, 40 µM, 60 µM | Inhibition of cell migration | |

| MCF-7 | Invasion Assay | 20 µM, 40 µM, 60 µM | Inhibition of cell invasion |

Phytotoxic Activity

This compound is a known phytotoxin, originally isolated from the culture filtrate of Discula sp., the fungus responsible for dogwood anthracnose.[5] It has been shown to produce necrotic areas on the leaves of various plants.

Quantitative Phytotoxicity Data:

| Plant Species | Amount | Necrotic Area (mm²) | Reference |

| Dogwood | 50 µg | 49.2 | [6] |

| Pigweed | 100 µg | 21.3 | [6] |

| Morning glory | 100 µg | 16.5 | [6] |

| Ragweed | 100 µg | 15.3 | [6] |

| Jimsonweed | 100 µg | 12.3 | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Materials:

-

96-well plates

-

MCF-7 human breast cancer cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of this compound (e.g., 20, 40, 60 µM) and a vehicle control (DMSO) for the desired time periods (e.g., 24 and 48 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the effect of this compound on the expression and phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

MCF-7 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IKK, anti-IKK, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat MCF-7 cells with this compound at the desired concentrations and time points.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with blocking buffer for 1 hour at room temperature.

-

Incubate the membranes with the primary antibodies overnight at 4°C.

-

Wash the membranes with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membranes again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Phytotoxicity Bioassay (Leaf Puncture Assay)

This protocol is used to assess the phytotoxic activity of this compound on plant leaves.

Materials:

-

Test plants (e.g., Dogwood, Pigweed)

-

This compound solution (in a suitable solvent like ethanol or acetone)

-

Micropipette

-

Ruler or caliper

Procedure:

-

Prepare solutions of this compound at various concentrations.

-

Select healthy, mature leaves on the test plants.

-

Apply a small droplet (e.g., 10 µL) of the this compound solution to the adaxial surface of the leaf. A gentle puncture with a fine needle at the application site can facilitate uptake.

-

Apply a control solution (solvent only) to other leaves on the same plant.

-

Maintain the plants under controlled environmental conditions (e.g., light, temperature, humidity).

-

After a set period (e.g., 48-72 hours), observe the leaves for the development of necrotic lesions.

-

Measure the diameter or area of the necrotic lesions using a ruler or caliper.

The following diagram illustrates a general workflow for assessing the biological activity of this compound.

Conclusion

This compound is a bioactive natural product with well-documented phytotoxic and anticancer properties. Its ability to modulate the NF-κB and MAPK signaling pathways makes it a compound of interest for further investigation in the development of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in in vivo models.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Seed Germination Test as a Valuable Tool for the Short-Term Phytotoxicity Screening of Water-Soluble Polyamidoamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Enantioselective Synthesis of (-)-Isosclerone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (-)-Isosclerone. While a direct chemical synthesis for this compound is not extensively documented in publicly available literature, a highly efficient biocatalytic method for its enantiomer, (+)-(4S)-Isosclerone, has been reported. This protocol is detailed below, offering a valuable route to the core chiral structure of Isosclerone. Understanding the synthesis of one enantiomer is critical for the development of synthetic strategies for the other.

Introduction to Isosclerone

Isosclerone is a naturally occurring naphthoquinone derivative that has garnered interest due to its structural relation to a variety of bioactive compounds. The control of its stereochemistry is crucial for investigating its biological activity and for its potential use as a chiral building block in the synthesis of more complex molecules. This compound is the (4R)-enantiomer, while (+)-Isosclerone possesses the (4S) configuration.

Biocatalytic Enantioselective Synthesis of (+)-(4S)-Isosclerone

A highly selective one-step synthesis of (+)-(4S)-Isosclerone has been achieved through the biotransformation of juglone (5-hydroxy-1,4-naphthoquinone) using the endophytic fungus Paraconiothyrium variabile. This method provides excellent enantioselectivity and a direct route to the chiral tetralone core.

Experimental Data

| Parameter | Value | Reference |

| Substrate | Juglone (5-hydroxy-1,4-naphthoquinone) | [1] |

| Biocatalyst | Paraconiothyrium variabile (strain LCP 5644) | [1] |

| Product | (+)-(4S)-Isosclerone | [1] |

| Yield | Not explicitly stated | [1] |

| Enantiomeric Excess (ee) | >98% | [1] |

| Specific Rotation [α]D | +35 (c 0.1, CHCl3) | [1] |

Experimental Protocol: Biotransformation of Juglone

This protocol is based on the methodology described by Prado et al. for the enantioselective synthesis of (+)-(4S)-Isosclerone.

1. Fungal Culture Preparation:

-

Inoculate Paraconiothyrium variabile on a suitable solid agar medium (e.g., Potato Dextrose Agar - PDA) and incubate at 25 °C for 7-10 days, or until sufficient mycelial growth is observed.

-

Prepare a liquid seed culture by transferring a small piece of the agar culture into a flask containing a suitable liquid medium (e.g., Potato Dextrose Broth - PDB).

-

Incubate the seed culture at 25 °C on a rotary shaker at 150 rpm for 3-5 days.

2. Biotransformation Reaction:

-

Inoculate a production culture medium (e.g., PDB) with the seed culture.

-

Incubate the production culture under the same conditions as the seed culture for 3-5 days to allow for substantial fungal growth.

-

Prepare a stock solution of juglone in a suitable organic solvent (e.g., ethanol or DMSO) that is miscible with the culture medium and minimally toxic to the fungus at the final concentration.

-

Add the juglone solution to the fungal culture to a final concentration of (for example) 100 µg/mL. The optimal concentration should be determined empirically.